fluoro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane
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Overview
Description
Fluoro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane is a complex organotin compound Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluoro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane typically involves the reaction of organotin halides with fluoro-cyclohexyl derivatives. The reaction conditions often require:
Solvents: Non-polar solvents like hexane or toluene.
Temperature: Controlled temperatures ranging from -10°C to 25°C.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Reactors: For controlled synthesis and high purity.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Fluoro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents like hydrogen peroxide (H2O2) to form tin oxides.
Reduction: Can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Undergoes nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), temperature around 50°C.
Reduction: Lithium aluminum hydride (LiAlH4), temperature around 0°C.
Substitution: Halides like bromine (Br2), temperature around 25°C.
Major Products
Oxidation: Tin oxides and fluoro-cyclohexyl derivatives.
Reduction: Tin hydrides and cyclohexyl derivatives.
Substitution: Fluoro-cyclohexyl halides and tin halides.
Scientific Research Applications
Fluoro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound in antimicrobial studies.
Medicine: Explored for its potential in drug delivery systems due to its unique structure.
Industry: Utilized in the production of specialty polymers and materials.
Mechanism of Action
The mechanism of action of fluoro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane involves:
Molecular Targets: Interacts with cellular membranes and proteins.
Pathways Involved: Modulates enzymatic activities and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Tri-n-butyltin chloride: Another organotin compound with different alkyl groups.
Di-n-octyltin dichloride: Features longer alkyl chains compared to the cyclohexyl groups.
Uniqueness
Fluoro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane is unique due to its:
Fluoro Groups: Enhances its reactivity and potential bioactivity.
Cyclohexyl Groups: Provides steric hindrance, affecting its chemical behavior and interactions.
Properties
Molecular Formula |
C30H57FSn |
---|---|
Molecular Weight |
555.5 g/mol |
IUPAC Name |
fluoro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane |
InChI |
InChI=1S/3C10H19.FH.Sn/c3*1-8(2)10-6-4-9(3)5-7-10;;/h3*6,8-10H,4-5,7H2,1-3H3;1H;/q;;;;+1/p-1/t9-,10+;2*9-,10-;;/m000../s1 |
InChI Key |
MCBRTCBJXDDYOX-MJFNXERZSA-M |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)[Sn]([C@@H]2C[C@@H](CC[C@H]2C(C)C)C)([C@@H]3C[C@@H](CC[C@@H]3C(C)C)C)F)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)[Sn](C2CC(CCC2C(C)C)C)(C3CC(CCC3C(C)C)C)F)C(C)C |
Origin of Product |
United States |
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